3-Methyl-1H-pyrazolo[3,4-d]pyrimidine core structure properties
3-Methyl-1H-pyrazolo[3,4-d]pyrimidine core structure properties
An In-depth Technical Guide to the 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine Core Structure for Drug Discovery Professionals
Abstract
The 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility and potent biological activities. As a bioisosteric analog of purine, this heterocyclic system adeptly mimics the adenine core of ATP, making it a highly effective framework for the design of kinase inhibitors. Its derivatives have demonstrated a broad spectrum of therapeutic potential, most notably in oncology, with applications extending to anti-inflammatory, antiviral, and antimicrobial agents. This guide provides a comprehensive overview of the core's physicochemical properties, synthetic routes, extensive biological applications, and mechanism of action, with a focus on its role in developing targeted cancer therapies.
The 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine Core: A Privileged Scaffold
The pyrazolo[3,4-d]pyrimidine nucleus is a fused heterocyclic system comprising a pyrazole ring fused to a pyrimidine ring. This arrangement makes it a structural analog of adenine, the nucleobase in ATP.[1] This intrinsic similarity allows molecules built around this core to competitively bind to the ATP-binding sites of a vast array of enzymes, particularly protein kinases.[1]
The significance of this scaffold in drug discovery cannot be overstated. Kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[1][2] The pyrazolo[3,4-d]pyrimidine core provides a robust and chemically tractable starting point for developing potent and selective kinase inhibitors.[1] The first pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, PP1 and PP2, were identified in 1996 as inhibitors of the SRC family of tyrosine kinases, paving the way for extensive research into this chemical class.[3][4]
Key attributes of this core include:
-
ATP Mimicry : Its structure is a bioisostere of the adenine ring, enabling strong interactions with the hinge region of kinase active sites.[1][2]
-
Chemical Tractability : The core possesses multiple active sites, making it an excellent precursor for synthesizing diverse libraries of compounds with a broad spectrum of activities.[3][4]
-
Proven Clinical Success : The scaffold is central to several clinically approved drugs, most notably the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, used in the treatment of B-cell cancers.[1]
Physicochemical and Structural Properties
The fundamental 1H-pyrazolo[3,4-d]pyrimidine structure is a planar aromatic system. The addition of a methyl group at the 3-position and other substituents influences its electronic and steric properties, which in turn dictates its biological activity and pharmacokinetic profile.
dot graph "Structural_Properties" { layout=neato; node [shape=none, margin=0]; edge [style=invis];
} Caption: Core structure and physicochemical properties of a representative derivative.
Crystal structure analyses reveal that the pyrazolopyrimidine unit is typically near-planar. For instance, in 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, the dihedral angle between the pyrazole and pyrimidine rings is just 1.22°.[3][4] However, bulky substituents can induce non-planarity, which may affect binding interactions with target proteins.[3][4]
Synthesis of the 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine Core
A common and efficient method for synthesizing the pyrazolo[3,4-d]pyrimidine core begins with the construction of a substituted pyrazole ring, which is then cyclized to form the fused pyrimidine ring.
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];
} Caption: General synthetic workflow for pyrazolo[3,4-d]pyrimidine derivatives.
Detailed Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
This protocol is adapted from a validated literature procedure.[4]
Step 1: Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (Intermediate B)
-
Combine 2-(1-ethoxyethylidene)malononitrile (A) and phenyl hydrazine in a round-bottom flask with absolute ethanol as the solvent.
-
Heat the mixture to reflux for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate pyrazole (B).
Step 2: Cyclization to form 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (Compound P1)
-
Suspend the intermediate pyrazole (B) in formic acid.
-
Heat the mixture to reflux for 7 hours.
-
After cooling, pour the reaction mixture into ice water.
-
The resulting precipitate is collected by filtration, washed thoroughly with water to remove excess formic acid, and dried.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure pyrazolo[3,4-d]pyrimidine core structure (P1).[4]
This core can then be further functionalized. For example, reacting it with various alkylating agents like methyl iodide or propargyl bromide in DMF using phase transfer catalysis yields a variety of N-substituted derivatives.[3][4]
Biological Activities and Therapeutic Applications
The 3-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a versatile platform for developing drugs against a multitude of diseases, with its most profound impact being in oncology.
Kinase Inhibition in Cancer Therapy
This scaffold is a prolific source of kinase inhibitors, targeting enzymes crucial for cancer cell proliferation, survival, and metastasis.[5] Its derivatives have shown potent activity against a wide range of kinases.
| Derivative Example | Target Kinase(s) | Reported Activity (IC₅₀) | Reference(s) |
| PP1/PP2 | SRC Family Tyrosine Kinases | First identified inhibitors of this class | [3][4] |
| Compound 12b (a hydrazone derivative) | EGFR (Wild Type & T790M Mutant) | EGFRWT: 0.016 µM; EGFRT790M: 0.236 µM | [6] |
| Ibrutinib (Clinically Approved) | Bruton's Tyrosine Kinase (BTK) | Approved for treating several B-cell cancers | [1][4] |
| Compound 10n | Hematopoietic Progenitor Kinase 1 (HPK1) | 29.0 nM; highly selective | [7] |
| Various Derivatives | Cyclin-Dependent Kinases (CDK1, CDK2) | Nanomolar range (e.g., 6-99 nM against HCT-116 cells for some thioglycoside derivatives) | [2][5] |
| Pyrazolo[3,4-d]pyrimidine-piperazine conjugates | FMS-like tyrosine kinase 3 (FLT3) | GI₅₀ between 1.17 and 18.40 μM across various cancer cell lines | [8] |
Broad-Spectrum Anticancer Activity
Beyond specific kinase targets, derivatives have demonstrated potent cytotoxic and anti-proliferative effects across a wide panel of human cancer cell lines.
-
Breast Cancer (MCF-7): Several novel derivatives showed high activity, with IC₅₀ values as low as 0.013–0.018 µM.[9] Other analogs inhibited MCF-7 proliferation with an IC₅₀ of 1.74 µM.[10][11]
-
Colon Cancer (HCT-116): Compounds have shown significant growth inhibition, with some derivatives exhibiting IC₅₀ values in the nanomolar range (7-99 nM).[2][12]
-
Lung Cancer (A549): A hit compound from a cell-based screen showed an IC₅₀ of 2.24 µM, outperforming the positive control, doxorubicin.[10][11] This compound was also shown to induce apoptosis.[11]
-
Hepatocellular Carcinoma (HepG2): Derivatives have exhibited antiproliferative activity with IC₅₀ values in the low micromolar range (e.g., 22.7–40.75 µM).[4]
Other Therapeutic Areas
The biological activity of this scaffold is not limited to cancer. Derivatives have been investigated for a range of other conditions:
-
Fungicidal Activity : Compounds containing a 1,3,4-thiadiazole group showed good fungicidal activity against Rhizoctonia cerealis.[13]
-
Enzyme Inhibition : They have been reported as inhibitors of xanthine oxidase and adenosine deaminase.[12][14]
-
CNS Agents : Early research identified pyrazolopyrimidines as potential CNS depressants.[14]
Mechanism of Action: Kinase Hinge Binding
The primary mechanism by which pyrazolo[3,4-d]pyrimidine derivatives inhibit kinases is through competitive binding at the ATP-binding site. The fused ring system acts as a scaffold that orients key functional groups to interact with the "hinge region," a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain.
dot graph Kinase_Binding { layout=neato; node [shape=none, margin=0, fontname="Helvetica", fontsize=10]; edge [arrowhead=none, penwidth=1.5, color="#5F6368"];
} Caption: Interaction of the core within a kinase ATP binding site.
This binding is characterized by:
-
Hydrogen Bonding: The nitrogen atoms in the pyrazole and pyrimidine rings act as hydrogen bond acceptors and donors, forming crucial hydrogen bonds with the backbone amides of the hinge region, mimicking the interaction of adenine.[1]
-
Hydrophobic Interactions: Substituents on the core, typically at the 1- and 3-positions (e.g., phenyl or t-butyl groups), occupy hydrophobic pockets within the active site, enhancing binding affinity.[3][6]
-
Solvent-Front Interactions: Modifications, often at the 4-position, extend out towards the solvent-exposed region. This position is critical for engineering selectivity against different kinases and for improving the compound's pharmacokinetic properties.[12][15]
By carefully selecting substituents at these key positions, medicinal chemists can fine-tune the potency and selectivity profile of the inhibitor for a specific kinase target.
Conclusion and Future Directions
The 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine core has firmly established itself as a privileged scaffold in drug discovery. Its success is rooted in its structural mimicry of adenine, combined with its synthetic accessibility and versatility. While its most significant contributions have been in the development of kinase inhibitors for oncology, its potential extends to a wide array of therapeutic targets.
Future research will likely focus on:
-
Next-Generation Inhibitors: Designing derivatives that can overcome acquired resistance mechanisms, such as the T790M mutation in EGFR.[6]
-
Enhanced Selectivity: Developing highly selective inhibitors to minimize off-target effects and improve safety profiles.
-
Novel Modalities: Incorporating the scaffold into newer therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs) to achieve target degradation rather than just inhibition.
-
Exploring New Targets: Systematically screening pyrazolo[3,4-d]pyrimidine libraries against other enzyme families to uncover new therapeutic opportunities.
The rich history and continued innovation surrounding this remarkable heterocyclic system ensure that it will remain a vital tool for scientists and researchers in the quest for new and more effective medicines.
References
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). PMC.
- Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Latvian Journal of Chemistry.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI.
- Synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidines and related heterocycles. Der Pharma Chemica.
- Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. (2011). PMC.
- Synthesis and Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives Containing 1,3,4-Thiadiazole. SIOC.
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). Taylor & Francis Online.
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][9][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Publishing. Available at:
- Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). Taylor & Francis Online.
- The chemistry of pyrazolopyrimidines and their applications. TSI Journals.
- Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. Semantic Scholar.
- Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Publishing.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). SciSpace.
- Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors. (2023). PubMed.
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2023). MDPI.
- 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione. EPA CompTox Chemicals Dashboard.
- 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. PubChem.
- 1H-Pyrazolo(3,4-d)pyrimidine. PubChem.
- Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. (2011). MDPI.
Sources
- 1. scispace.com [scispace.com]
- 2. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tsijournals.com [tsijournals.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sioc-journal.cn [sioc-journal.cn]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mdpi.com [mdpi.com]
